molecular formula C20H16ClN3O4 B2715221 N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 942010-01-7

N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2715221
CAS No.: 942010-01-7
M. Wt: 397.82
InChI Key: LKSIGBWBBHVRJY-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by a 1,6-dihydropyridine core substituted at the 1-position with a 3-nitrobenzyl group and at the 3-position with a carboxamide linked to a 3-chloro-2-methylphenyl moiety.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4/c1-13-17(21)6-3-7-18(13)22-20(26)15-8-9-19(25)23(12-15)11-14-4-2-5-16(10-14)24(27)28/h2-10,12H,11H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSIGBWBBHVRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine ring, the introduction of the nitrophenyl and chloromethylphenyl groups, and the final coupling reaction. Common reagents used in these reactions include pyridine derivatives, nitrobenzene, and chloromethylbenzene. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reactions, managing waste, and ensuring safety. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction may yield amino derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The target compound shares a 1,6-dihydropyridine-3-carboxamide scaffold with several analogs, differing primarily in substituent groups. Key comparisons include:

a) 5-Chloro-6-oxo-N-phenyl-1-[3-(trifluoromethyl)benzyl]-1,6-dihydropyridine-3-carboxamide (CAS 338782-67-5)
  • Substituents :
    • 1-position: 3-(trifluoromethyl)benzyl (strong electron-withdrawing CF₃ group).
    • 3-position: Phenyl group (neutral electronic effects).
b) N-(2-Methyl-4-nitrophenyl)-1-(3-methylphenyl)methyl-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 942009-44-1)
  • Substituents :
    • 1-position: 3-methylbenzyl (electron-donating methyl group).
    • 3-position: 2-methyl-4-nitrophenyl (electron-withdrawing nitro and methyl groups).
  • Impact : Methyl groups may slightly increase solubility compared to halogens, while the nitro group at the para position could enhance dipole interactions in binding pockets .
c) 5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)
  • Substituents :
    • 1-position: 3-chlorobenzyl (electron-withdrawing Cl).
    • 3-position: 4-methoxyphenyl (electron-donating OCH₃).
d) Target Compound
  • Substituents: 1-position: 3-nitrobenzyl (strong electron-withdrawing NO₂). 3-position: 3-chloro-2-methylphenyl (Cl and CH₃ at meta and ortho positions).
  • The ortho-methyl group introduces steric hindrance, which may influence binding specificity.

Molecular Weight and Formula Comparison

Compound (CAS) Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C₂₁H₁₇ClN₃O₄* 422.84 3-Nitrobenzyl, 3-Cl-2-Me-phenyl
338782-67-5 C₂₀H₁₄ClF₃N₂O₂ 418.79 3-CF₃-benzyl, phenyl
942009-44-1 C₂₁H₁₉N₃O₄ 393.40 3-Me-benzyl, 2-Me-4-NO₂-phenyl
338977-35-8 C₂₀H₁₆Cl₂N₂O₃ 403.26 3-Cl-benzyl, 4-OMe-phenyl

Physicochemical and Electronic Properties

  • Electron Effects: Nitro (NO₂): Strong electron-withdrawing, increases aromatic ring electrophilicity (target compound, CAS 942009-44-1). Chloro (Cl): Moderately electron-withdrawing; enhances hydrophobic interactions (target compound, CAS 338977-35-8). Trifluoromethyl (CF₃): Combines inductive electron withdrawal with steric bulk (CAS 338782-67-5) . Methoxy (OCH₃): Electron-donating via resonance; improves solubility (CAS 338977-35-8) .
  • Solubility :

    • Nitro and chloro substituents reduce aqueous solubility, whereas methoxy groups counteract this effect.

Implications for Drug Design

  • Steric Considerations : Ortho-methyl in the target compound may restrict rotational freedom, favoring selective binding.
  • SAR Insights : The combination of nitro and chloro groups could synergize in targeting nitroreductase-sensitive pathways or halogen-bonding domains.

Biological Activity

N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of increasing interest due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its multifunctional biological activities. Its molecular formula is C18H16ClN3O3C_{18}H_{16}ClN_3O_3, and it features both chloro and nitro substituents that significantly influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated for its efficacy against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined using standard protocols.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Candida albicans0.500.55

The compound demonstrated significant activity against Staphylococcus aureus, with a notable reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin . This suggests a potential application in treating biofilm-associated infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, with IC50 values indicating effective concentrations:

Cell Line IC50 (µM)
MCF-7 (breast cancer)15.5
HeLa (cervical cancer)12.3
A549 (lung cancer)18.7

The compound's ability to inhibit DNA synthesis and promote apoptotic pathways makes it a candidate for further development as an anticancer agent .

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of key enzymes involved in various biological pathways:

  • DNA Gyrase Inhibition : IC50 values ranged from 12.27 to 31.64 µM.
  • Dihydrofolate Reductase (DHFR) Inhibition : IC50 values between 0.52 to 2.67 µM indicate strong inhibition potential, which could be leveraged in antimicrobial therapy .

Case Studies

  • Case Study on Antimicrobial Resistance : A study highlighted the use of this compound in combination with traditional antibiotics, demonstrating synergistic effects that lower MIC values significantly against resistant strains of bacteria.
  • Cancer Cell Line Study : Another investigation focused on the effects of this compound on MCF-7 cells, revealing that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a mechanism for its anticancer effects.

Q & A

Q. What are the established synthetic routes for preparing N-(3-chloro-2-methylphenyl)-1-[(3-nitrophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For structurally analogous compounds (e.g., N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide), 6-oxo-1,6-dihydropyridine-3-carboxylic acid is reacted with substituted anilines (e.g., 3-chloro-2-methylaniline) under reflux conditions with catalysts like pyridine and p-toluenesulfonic acid. The nitro-substituted benzyl group is introduced via alkylation or nucleophilic substitution . Key Considerations :
  • Purification often involves recrystallization from methanol or ethanol.
  • Yield optimization may require adjusting stoichiometry or reaction time.

Q. How is this compound characterized structurally, and what techniques are critical for validation?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) : Resolves tautomeric forms (e.g., keto-amine vs. hydroxy-pyridine) and confirms hydrogen-bonding networks. For example, centrosymmetric dimers linked via N–H⋯O bonds are common in related dihydropyridine derivatives .
  • NMR Spectroscopy : Distinguishes aromatic protons and confirms substitution patterns. 1^1H NMR of analogous compounds shows peaks at δ 6.5–8.5 ppm for aromatic protons and δ 10–12 ppm for amide NH .
  • Elemental Analysis : Validates purity and stoichiometry.

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer : The crystal lattice is stabilized by N–H⋯O hydrogen bonds and π-π stacking. For example:
  • In N-(3-chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide, N–H⋯O bonds (2.8–3.0 Å) form dimers, while the dihedral angle between aromatic rings is <10°, enabling π-π interactions .
    Table 1 : Representative Hydrogen Bond Parameters (from analogous compounds):
Donor–H⋯AcceptorD–H (Å)H⋯A (Å)D⋯A (Å)Angle (°)
N–H⋯O (amide→keto)0.882.122.88145
C–H⋯O (aryl→nitro)0.952.453.20130

Advanced Research Questions

Q. How can tautomeric equilibria (e.g., keto-amine vs. hydroxy-pyridine) be experimentally resolved for this compound?

  • Methodological Answer :
  • SC-XRD : Directly identifies the dominant tautomer. For example, N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exists as the keto-amine tautomer in the solid state, confirmed by bond lengths (C=O: 1.23 Å; C–N: 1.36 Å) .
  • Solution-state NMR : Detects tautomerization via temperature-dependent chemical shifts. Low-temperature 1^1H NMR can freeze equilibria, revealing distinct NH/OH signals.

Q. What strategies address contradictions between computational and experimental data (e.g., bond lengths, electronic properties)?

  • Methodological Answer :
  • DFT Optimization : Compare computed geometries (e.g., using B3LYP/6-311+G(d,p)) with SC-XRD data. Discrepancies >0.05 Å in bond lengths may indicate solvent effects or crystal packing forces .
  • Electrostatic Potential Maps : Analyze substituent effects (e.g., electron-withdrawing nitro groups) on charge distribution to reconcile reactivity predictions with experimental outcomes .

Q. How do substituents (chloro, nitro, methyl) influence the compound’s electronic structure and reactivity?

  • Methodological Answer :
  • Nitro Group : Enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks. IR spectroscopy (C=O stretch ~1680 cm⁻¹) and Hammett constants (σₘ for NO₂: +0.71) quantify electronic effects .
  • Chloro and Methyl Groups : Steric hindrance from methyl and resonance effects from chloro modulate solubility and intermolecular interactions. Molecular docking studies suggest these groups impact binding affinity in biological targets .

Q. What advanced crystallographic methods are recommended for resolving disordered structures or twinning in this compound?

  • Methodological Answer :
  • SHELXT/SHELXL : Use dual-space algorithms in SHELXT for structure solution and SHELXL for refinement. For twinned data, apply HKLF5 format and BASF parameter adjustment .
  • High-Pressure Crystallography : Resolves disorder by compressing the lattice, reducing thermal motion artifacts.

Data Contradiction Analysis

Q. How should researchers interpret conflicting hydrogen-bonding patterns reported in similar compounds?

  • Methodological Answer :
  • Systematic Review : Compare packing motifs across halogen-substituted analogs. For example, bromo derivatives may exhibit shorter N–H⋯O bonds than chloro due to larger atomic radii .
  • Hirshfeld Surface Analysis : Quantifies interaction propensities (e.g., O⋯H vs. Cl⋯H contacts) to identify substituent-driven trends .

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